
A Comparative Analysis of Histone
Acetyltransferase Inhibitors: MG149 vs. C646

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MG149

Cat. No.: B15607072 Get Quote

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely used histone

acetyltransferase (HAT) inhibitors, MG149 and C646. By examining their mechanisms of

action, target selectivity, and functional effects through supporting experimental data, this

document aims to equip researchers with the necessary information to make informed

decisions for their experimental designs in the fields of epigenetics, oncology, and

inflammation.

Executive Summary
MG149 and C646 are both valuable chemical probes used to investigate the roles of histone

acetyltransferases in various biological processes. However, they exhibit distinct target profiles.

MG149 is a potent inhibitor of the MYST family of HATs, specifically Tip60 (KAT5) and MOF

(KAT8), with little to no activity against p300/CBP.[1][2][3] In contrast, C646 is a highly selective

and potent competitive inhibitor of the p300/CBP HAT family.[4][5][6] This fundamental

difference in target selectivity dictates their downstream cellular effects and potential

therapeutic applications.
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The following tables summarize the key quantitative data for MG149 and C646, highlighting

their distinct potencies and selectivities.

Table 1: In Vitro Inhibitory Activity of MG149

Target IC50 Assay Type Notes Reference(s)

Tip60 (KAT5) 74 µM -
Selective and

potent inhibitor.
[1][7][8]

MOF (KAT8) 47 µM
Scintillation

Counting

Inhibition of

human MOF with

[14C]Ac-CoA and

histone H4 as

substrates.

[1][7][8]

p300/CBP >200 µM -
Little to no

inhibitory activity.
[1][2][3]

PCAF >200 µM -
Little to no

inhibitory activity.
[1][2]
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Target Ki IC50 Assay Type Notes
Reference(s
)

p300/CBP 400 nM 1.6 µM
Cell-free HAT

assay

Competitive

inhibitor with

respect to

acetyl-CoA.

[4][5][9][10]

PCAF - >100 µM -

Demonstrate

s selectivity

for p300/CBP.

[4]

GCN5 - >100 µM -

Demonstrate

s selectivity

for p300/CBP.

[4]

MOZ - >100 µM -

Demonstrate

s selectivity

for p300/CBP.

[4]

Mechanism of Action and Signaling Pathways
MG149 and C646 exert their effects by inhibiting distinct histone acetyltransferases, leading to

the modulation of different signaling pathways.

MG149 primarily targets Tip60 and MOF, members of the MYST family of HATs.[1][7] Tip60 is a

crucial regulator of DNA damage repair and apoptosis through its acetylation of p53.[7] MOF is

the primary enzyme responsible for the acetylation of histone H4 at lysine 16 (H4K16ac), a

mark associated with active transcription and chromatin decondensation. By inhibiting these

enzymes, MG149 can impact cellular processes such as the p53 and NF-κB pathways.[7][11]

C646 is a competitive inhibitor of the acetyl-CoA binding site of p300 and CBP.[4][12] These

two highly homologous proteins act as transcriptional co-activators for a multitude of

transcription factors, including p53, NF-κB, and androgen receptor (AR).[5][11] By preventing

the acetylation of histones (primarily H3 and H4) and non-histone proteins, C646 can lead to

chromatin condensation and transcriptional repression, ultimately inducing cell cycle arrest,

apoptosis, and autophagy.[4][5][13]
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Caption: Signaling pathways modulated by MG149 and C646.
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Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are

outlines of key experiments frequently used to characterize HAT inhibitors like MG149 and

C646.

In Vitro Histone Acetyltransferase (HAT) Assay
This assay directly measures the enzymatic activity of a specific HAT and its inhibition by a

compound.

Materials:

Recombinant HAT enzyme (e.g., Tip60, MOF, p300)

Histone substrate (e.g., core histones, histone peptides)

[¹⁴C]-labeled Acetyl-CoA

Inhibitor compound (MG149 or C646) dissolved in DMSO

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 0.1 mM EDTA)

Scintillation cocktail and counter

Procedure:

Prepare a reaction mixture containing the assay buffer, recombinant HAT enzyme, and

histone substrate.

Add varying concentrations of the inhibitor (MG149 or C646) or DMSO (vehicle control) to

the reaction mixture.

Initiate the reaction by adding [¹⁴C]-labeled Acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
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Wash the paper extensively to remove unincorporated [¹⁴C]-Acetyl-CoA.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each inhibitor concentration and determine the

IC50 value.[7]

Western Blot Analysis of Histone Acetylation
This cellular assay determines the effect of an inhibitor on the overall levels of specific histone

acetylation marks within cells.

Materials:

Cell line of interest

Cell culture medium and reagents

Inhibitor compound (MG149 or C646)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Primary antibodies against specific histone modifications (e.g., anti-acetyl-H3, anti-acetyl-H4)

and total histones (for loading control)

Secondary antibodies conjugated to HRP

Chemiluminescent substrate and imaging system

Procedure:

Seed cells in culture plates and allow them to adhere.

Treat the cells with various concentrations of the inhibitor or DMSO for a specified time.

Lyse the cells and quantify the protein concentration.

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and incubate with the primary antibody overnight at 4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescent substrate and an imaging system.

Quantify the band intensities and normalize the acetylated histone levels to the total histone

levels.[9]

Start: Cell Culture

Treatment with
Inhibitor (MG149 or C646)

or Vehicle (DMSO)

Cell-Based Assays Biochemical Assays

Western Blot
(Histone Acetylation)

RT-qPCR / RNA-seq
(Target Gene Expression)

Cell Viability Assay
(e.g., MTT, SRB)

Data Analysis and
Interpretation

In Vitro HAT Assay
(IC50 Determination)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.medchemexpress.com/C646.html
https://www.benchchem.com/product/b15607072?utm_src=pdf-body-img
https://www.benchchem.com/product/b15607072?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607072?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. medchemexpress.com [medchemexpress.com]

2. medchemexpress.com [medchemexpress.com]

3. medchemexpress.com [medchemexpress.com]

4. benchchem.com [benchchem.com]

5. selleckchem.com [selleckchem.com]

6. C646 ≥99% (sum of isomers, HPLC), solid, histone acetyltransferase p300 inhibitor,
Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

7. selleckchem.com [selleckchem.com]

8. MG 149 | Histone Acetyltransferase | TargetMol [targetmol.com]

9. medchemexpress.com [medchemexpress.com]

10. bpsbioscience.com [bpsbioscience.com]

11. Small molecule inhibitors of histone acetyltransferases and deacetylases are potential
drugs for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

12. benchchem.com [benchchem.com]

13. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion
pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comparative Analysis of Histone Acetyltransferase
Inhibitors: MG149 vs. C646]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15607072#comparative-analysis-of-mg149-and-
c646]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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